N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide
Description
The target compound features a 5-oxopyrrolidin (pyrrolidone) core, a lactam ring substituted with a benzo[d][1,3]dioxol-5-yl group at position 1 and a 2-ethoxyacetamide moiety attached via a methylene group at position 2. The benzo[d][1,3]dioxole (benzodioxole) group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and binding affinity. The 5-oxopyrrolidin ring introduces rigidity and hydrogen-bonding capacity due to the lactam functionality, while the ethoxyacetamide side chain may influence lipophilicity and solubility.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-2-21-9-15(19)17-7-11-5-16(20)18(8-11)12-3-4-13-14(6-12)23-10-22-13/h3-4,6,11H,2,5,7-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJLNZXJFXHXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting a suitable precursor, such as 5-bromo-benzo[d][1,3]dioxole, with a palladium catalyst (PdCl2) and a phosphine ligand (xantphos) in the presence of a base (Cs2CO3) in 1,4-dioxane at elevated temperatures (130°C).
Introduction of the pyrrolidinone ring: The benzo[d][1,3]dioxole intermediate is then reacted with ethyl bromoacetate and sodium hydride (NaH) in dimethylformamide (DMF) at 50°C for 2 hours to form the pyrrolidinone ring.
Coupling with ethoxyacetamide: The final step involves coupling the pyrrolidinone intermediate with 2-ethoxyacetamide using a suitable coupling reagent and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2 in aqueous solution at 40°C for 3 hours.
Reduction: NaBH4 in methanol at room temperature for 2 hours.
Substitution: Nucleophiles in the presence of a base (e.g., K2CO3) in an appropriate solvent (e.g., DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism by which N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide exerts its effects involves interactions with specific molecular targets. For instance, it may bind to proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . The benzo[d][1,3]dioxole moiety is known to interact with tubulin, a key protein in microtubule formation, thereby disrupting microtubule dynamics and inhibiting cell division .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Pyrrolidone vs. Pyrrolidine
- ABT-627 (Compound 9 in ): Contains a pyrrolidine ring (non-lactam) with a benzodioxole group and a carboxylic acid substituent. ABT-627 is a known endothelin receptor antagonist, suggesting that pyrrolidine/benzodioxole hybrids have therapeutic relevance in cardiovascular diseases .
- Target Compound : The 5-oxopyrrolidin lactam may enhance hydrogen-bonding interactions with biological targets, improving selectivity or potency compared to ABT-625.
Pyrrolidone vs. Other Heterocycles
- Compound D-19 (): Features a pyrrole-3-carboxamide core with a benzodioxole group.
- Compound 28 (): Incorporates a benzimidazole scaffold linked to a benzodioxole acetamide. The planar benzimidazole may facilitate π-π stacking interactions, unlike the non-aromatic pyrrolidone in the target compound .
Substituent Analysis
Benzodioxole-Containing Analogues
- 2-(Benzo[d][1,3]dioxol-5-yl)-N-substituted-2-oxoacetamides () : These derivatives, such as compounds 4p–4u, share the benzodioxole and acetamide motifs but lack the pyrrolidone core. Substituents like 4-methoxyphenyl (4p) or furan-2-ylmethyl (4u) influence electronic properties and steric bulk, which may modulate bioavailability compared to the ethoxy group in the target compound .
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28, ) : The benzimidazole side chain introduces basicity and bulkiness, contrasting with the ethoxyacetamide’s neutral, compact structure .
Ethoxyacetamide vs. Other Amide Substituents
- N-(4-(Dimethylamino)benzyl)-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (64, ): The dimethylamino group increases polarity, whereas the ethoxy group in the target compound balances lipophilicity and solubility .
- Thiosemicarbazone Derivatives () : These compounds replace acetamide with thiosemicarbazone, introducing chelating properties that are absent in the target compound .
Characterization Techniques
- Spectroscopy : 1H/13C NMR and IR (as in ) would confirm the lactam, benzodioxole, and ethoxyacetamide groups.
- X-ray Crystallography : Used in and for structural validation, applicable to the target compound for absolute configuration determination .
- Chromatography : Purification via silica gel column chromatography () or HPLC is standard for such compounds .
Hypothesized Structure-Activity Relationships (SAR)
Key Observations :
- The lactam in the target compound may improve metabolic stability over pyrrolidine (ABT-627).
- Ethoxyacetamide’s balance of lipophilicity and polarity contrasts with the polar carboxylic acid in ABT-627 and the aromatic bulk in Compound 26.
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and highlighting key mechanisms of action, efficacy in different biological contexts, and potential clinical applications.
Chemical Structure and Properties
The compound can be described by its molecular formula with a molecular weight of approximately 287.35 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of key signaling pathways and enzyme inhibition.
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds. For instance, benzoxazepine derivatives have shown cytotoxicity against various solid tumor cell lines. These compounds can influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a potential mechanism for their anti-cancer effects .
Table 1 summarizes the anticancer activity of related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzoxazepine Derivative A | MCF-7 (Breast) | 10 | Cytotoxicity via apoptosis |
| Benzoxazepine Derivative B | A549 (Lung) | 15 | Inhibition of cell proliferation |
| N-(benzo[d][1,3]dioxol) Compound | HCT116 (Colon) | 12 | Modulation of inflammatory cytokines |
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been demonstrated in preclinical models. For example, compounds derived from benzodioxole structures have been shown to inhibit the production of inflammatory mediators in macrophages . This suggests that this compound may also possess significant anti-inflammatory properties.
Antimicrobial Activity
Limited antimicrobial activity has been reported for derivatives containing the benzo[d][1,3]dioxole moiety. Some studies indicate effectiveness against specific bacterial pathogens; however, the overall antimicrobial efficacy appears to be variable depending on the structural modifications made to the core compound .
Case Studies
A notable study explored the synthesis and evaluation of various benzodioxole derivatives for their biological activities. The results indicated that modifications to the dioxole ring significantly affected both cytotoxicity against cancer cell lines and anti-inflammatory activity . This highlights the importance of structural optimization in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
